molecular formula C14H20INO B13928759 1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperidine

1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperidine

Cat. No.: B13928759
M. Wt: 345.22 g/mol
InChI Key: DNBLCWMBEKECDS-UHFFFAOYSA-N
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Description

1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperidine is an organic compound that features a piperidine ring substituted with a 4-iodophenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperidine typically involves the reaction of 4-iodophenol with 2-chloroethylamine to form 2-(4-iodophenoxy)ethylamine. This intermediate is then reacted with 4-methylpiperidine under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the iodine atom.

    Substitution: Nucleophilic substitution reactions can occur, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carbonyl-containing compounds.

    Reduction: Deiodinated derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The pathways involved may include signal transduction mechanisms that lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperazine
  • Propanoic acid, 2-(4-iodophenoxy)-2-methyl-, ethyl ester

Uniqueness

1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperidine is unique due to its specific substitution pattern and the presence of the iodophenoxy group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not fulfill.

Properties

Molecular Formula

C14H20INO

Molecular Weight

345.22 g/mol

IUPAC Name

1-[2-(4-iodophenoxy)ethyl]-4-methylpiperidine

InChI

InChI=1S/C14H20INO/c1-12-6-8-16(9-7-12)10-11-17-14-4-2-13(15)3-5-14/h2-5,12H,6-11H2,1H3

InChI Key

DNBLCWMBEKECDS-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CCOC2=CC=C(C=C2)I

Origin of Product

United States

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